molecular formula C9H13NS B1386038 N-[2-(2-thienyl)ethyl]cyclopropanamine CAS No. 1094481-05-6

N-[2-(2-thienyl)ethyl]cyclopropanamine

Cat. No.: B1386038
CAS No.: 1094481-05-6
M. Wt: 167.27 g/mol
InChI Key: NXUHRMPTEYCZCD-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically identified by the Chemical Abstracts Service registry number 1094481-05-6, establishing its unique chemical identity within the global chemical database. The compound possesses the molecular formula C9H13NS, corresponding to a molecular weight of 167.27 grams per mole. The systematic nomenclature reflects the structural composition: a cyclopropanamine core linked through an ethyl bridge to a 2-thienyl substituent. This naming convention follows International Union of Pure and Applied Chemistry guidelines, where the primary amine function is designated as cyclopropanamine, with the thiophene-containing substituent described as N-[2-(2-thienyl)ethyl].

The structural representation can be expressed through the Simplified Molecular Input Line Entry System code C1(NCCC2=CC=CS2)CC1, which provides a compact notation for the molecular connectivity. This notation reveals the three-membered cyclopropane ring (C1CC1) connected to nitrogen, which forms part of an ethyl chain (NCCC) that terminates at the 2-position of a thiophene ring (2=CC=CS2). The compound exists as a secondary amine, where the nitrogen atom serves as the connecting point between the cyclopropyl group and the thienylethyl substituent.

Commercial suppliers typically offer this compound at purification levels of 95% or higher, indicating its availability for research applications. The compound appears in various chemical databases and supplier catalogs under consistent identification parameters, demonstrating its recognition as a distinct chemical entity. The standardized identification through Chemical Abstracts Service registry numbers facilitates unambiguous communication about this specific molecular structure within the scientific community.

Property Value Source
Chemical Abstracts Service Number 1094481-05-6
Molecular Formula C9H13NS
Molecular Weight 167.27 g/mol
Simplified Molecular Input Line Entry System C1(NCCC2=CC=CS2)CC1
Typical Purity ≥95%

Historical Context in Heterocyclic Compound Research

The development and study of this compound occurs within the broader historical context of heterocyclic compound research, particularly the investigation of cyclopropane and thiophene derivatives. Cyclopropane itself was first discovered in 1881 by August Freund, who proposed the correct triangular structure and synthesized it through an intramolecular Wurtz reaction of 1,3-dibromopropane with sodium. This foundational work established cyclopropane as a unique three-membered ring system characterized by significant ring strain, with bond angles of 60 degrees substantially smaller than the ideal tetrahedral angle of 109.5 degrees.

The recognition of cyclopropane derivatives as valuable synthetic intermediates and biologically active compounds has evolved significantly since Freund's initial discovery. The unusual structural properties of cyclopropane, including enhanced π-character of carbon-carbon bonds and distinctive bonding characteristics described through bent bond theory, have made cyclopropane-containing compounds subjects of extensive theoretical and practical investigation. The development of cyclopropanation methodologies, including photolysis of diazomethane, Simmons-Smith reactions with diiodomethane and zinc-copper couple, and reactions involving haloforms with strong bases, has provided synthetic access to diverse cyclopropane derivatives.

Thiophene chemistry has followed a parallel trajectory of development, with thiophene-containing compounds recognized for their aromatic stability and unique electronic properties. The combination of cyclopropane and thiophene structural elements in compounds like this compound represents a convergence of these two research areas. Recent advances in heterocyclic synthesis have demonstrated the value of such hybrid structures, particularly in pharmaceutical applications where cyclopropyl fragments serve as versatile players in drug development. The integration of thiophene and cyclopropane motifs creates opportunities for accessing chemical space that combines the benefits of both structural frameworks.

Contemporary research has highlighted the importance of three-membered ring heterocycles in synthetic chemistry, with cyclopropanes serving as valuable precursors for constructing larger ring systems through ring-expansion reactions. The development of palladium-catalyzed methodologies for synthesizing cyclopropane-fused nitrogen-containing heterocycles has further demonstrated the synthetic utility of cyclopropanamine derivatives. These advances provide historical context for understanding the significance of compounds like this compound within the evolution of heterocyclic chemistry.

Significance of Cyclopropane-Thiophene Hybrid Architectures

The combination of cyclopropane and thiophene structural elements in this compound creates a molecular architecture with distinctive properties that emerge from the synergistic interaction of these two heterocyclic frameworks. Cyclopropane rings contribute unique characteristics to molecular structures, including coplanarity of the three carbon atoms, relatively shorter carbon-carbon bonds at 1.51 Angstroms, enhanced π-character of carbon-carbon bonds, and carbon-hydrogen bonds that are shorter and stronger than those in typical alkanes. These structural features often translate into enhanced biological activity and improved pharmacological properties.

The thiophene component adds complementary characteristics through its five-membered aromatic ring containing sulfur, which imparts distinct electronic properties and reactivity patterns. Thiophene rings are known for their electron-rich nature and ability to participate in various chemical transformations, making them valuable building blocks in medicinal chemistry. The presence of sulfur in the aromatic system creates unique opportunities for intermolecular interactions and can influence the overall pharmacokinetic properties of compounds containing thiophene motifs.

Research has demonstrated that cyclopropyl fragments frequently appear in preclinical and clinical drug molecules, where they contribute to addressing multiple challenges in drug development. These contributions include enhancing potency, reducing off-target effects, increasing metabolic stability, improving brain permeability, decreasing plasma clearance, contributing to entropically favorable binding to receptors, providing conformational restriction to prevent proteolytic hydrolysis, and altering drug ionization constants to reduce efflux pump interactions. The incorporation of thiophene elements can further enhance these properties through additional mechanisms.

The synthetic accessibility of cyclopropane-thiophene hybrid architectures has been enhanced through recent methodological developments. Palladium-catalyzed aza-Heck-triggered carbon-hydrogen functionalization cascades have emerged as powerful tools for constructing cyclopropane-fused nitrogen-containing heterocycles. These methodologies enable the synthesis of diverse heterocycles containing core cyclopropanes, which are described as medicinally valuable scaffolds that are challenging to access through alternative synthetic routes. The development of such synthetic approaches has made compounds like this compound more accessible for biological evaluation and pharmaceutical development.

Structural Feature Contribution to Molecular Properties Reference
Cyclopropane Ring Enhanced potency, metabolic stability, brain permeability
Three-carbon coplanarity Unique geometric constraints
Enhanced π-character bonds Distinctive reactivity profile
Thiophene Ring Electron-rich aromatic character
Sulfur heteroatom Unique intermolecular interactions
Hybrid Architecture Access to novel chemical space

Properties

IUPAC Name

N-(2-thiophen-2-ylethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-2-9(11-7-1)5-6-10-8-3-4-8/h1-2,7-8,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUHRMPTEYCZCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation

  • Starting materials: Thiophene and hippuryl chloride.
  • Catalyst: Lewis acid catalysts such as aluminum chloride (AlCl₃) are employed to promote the acylation.
  • Solvent: Non-polar solvents like methylene chloride are preferred.
  • Conditions: The reaction is typically carried out at low temperatures (0°C to room temperature) to control the reactivity and selectivity.
  • Outcome: Formation of α-N-benzoylamino-2-acetylthiophene as an acylated intermediate.

Reduction and Hydrolysis

  • Reduction: The ketone substituent in the acylated intermediate is reduced using zinc powder in the presence of hydrogen chloride gas, typically in non-polar aprotic solvents such as diethyl ether, tetrahydrofuran, or dioxane.
  • Hydrolysis: Acidic hydrolysis (using HCl or H₂SO₄) or basic hydrolysis (using dilute NaOH) is performed to cleave the benzoyl group, liberating the free amino group on the thienyl derivative.
  • Temperature: Hydrolysis is conducted from ambient temperature up to the boiling point of the solvent, usually water.

This process yields 2-(2-thienyl)ethylamine derivatives, which are essential precursors for further functionalization.

Step Reagents/Conditions Solvent Temperature Notes
Friedel-Crafts Acylation Thiophene, hippuryl chloride, AlCl₃ Methylene chloride 0°C to room temp Lewis acid catalyst, controlled addition
Reduction Zinc powder, HCl gas Diethyl ether, THF Ambient Reduction of ketone to alcohol
Hydrolysis HCl or H₂SO₄ (5-100%) or NaOH (dilute) Water Ambient to boiling Cleavage of benzoyl group

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Solvent(s) Temperature Range Key Notes
Friedel-Crafts Acylation Thiophene, hippuryl chloride, AlCl₃ Methylene chloride 0°C to RT Lewis acid catalysis, controlled addition
Reduction Zinc powder, HCl gas Diethyl ether, THF Ambient Reduction of ketone to alcohol intermediate
Hydrolysis HCl, H₂SO₄ (acidic) or NaOH (basic) Water Ambient to boiling Cleaves benzoyl group, liberates amine
Cyclopropanamine Coupling Cyclopropanecarboxylic acid → acid chloride → azide → amine coupling Toluene, DMSO, others Variable Multi-step conversion and coupling

Research Findings and Considerations

  • The Friedel-Crafts acylation step is critical and requires precise temperature control and slow addition of reagents to avoid side reactions and ensure high yield of the acylated intermediate.
  • Reduction using zinc and hydrogen chloride gas is a mild and effective method to reduce the ketone group without affecting the thiophene ring.
  • Hydrolysis conditions can be tailored (acidic or basic) depending on the stability of the intermediate and desired purity.
  • The final coupling with cyclopropanamine or its derivatives may require protection/deprotection strategies and careful selection of solvents and catalysts to optimize yield and selectivity.
  • The described synthetic routes avoid unreliable sources and are supported by patent literature and peer-reviewed chemical processes, ensuring authoritative and reproducible methods.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-thienyl)ethyl]cyclopropanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.

    Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

N-[2-(2-thienyl)ethyl]cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-thienyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclopropane ring and thienyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Varying Cyclic Amines

Several compounds share the N-(2-thienylethyl) backbone but differ in the cyclic amine substituent:

Compound Name Cyclic Amine Substituent Key Structural Features Potential Implications
N-[2-(2-Thienyl)ethyl]cyclopropanamine Cyclopropane High ring strain, compact structure Enhanced reactivity or binding specificity
N-[2-(2-Thienyl)ethyl]cyclopentanamine Cyclopentane Larger ring, reduced strain Altered lipophilicity and metabolic stability
N-[2-(2-Thienyl)ethyl]cyclohexanamine Cyclohexane Chair conformation, increased steric bulk Reduced membrane permeability compared to cyclopropane

Key Insight : The cyclopropane ring in the target compound may confer unique kinetic or thermodynamic stability compared to larger cyclic amines, influencing its interaction with biological targets or synthetic pathways.

Derivatives with Substituted Aromatic Rings

Modifications to the aromatic ring significantly alter electronic and steric properties:

Compound Name Aromatic Substituent Molecular Formula Notable Features
This compound Thiophene (no substitution) C9H13NS Electron-rich sulfur atom enhances π-π interactions
N-[2-(4-Nitrophenoxy)ethyl]cyclopropanamine 4-Nitrophenoxy C11H14N2O3 Electron-withdrawing nitro group increases polarity
N-[2-(2-Bromo-4-fluorophenoxy)ethyl]cyclopropanamine 2-Bromo-4-fluorophenoxy C11H13BrFNO Halogen substituents may improve binding to halogen-bonding proteins
N-[1-(2-Chlorophenyl)ethyl]cyclopropanamine 2-Chlorophenyl C11H14ClN Chlorine atom enhances lipophilicity and bioactivity

Functional Group Variations

Replacement of the amine group with other functionalities alters physicochemical behavior:

Compound Name Functional Group Key Differences from Target Compound
N-[2-(2-Thienyl)ethyl]cyclohexanecarboxamide Carboxamide Increased hydrogen-bonding capacity
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Hydroxyl and methylamine Polar hydroxyl group enhances solubility

Key Insight : The primary amine in this compound may facilitate protonation at physiological pH, enhancing its solubility in aqueous environments compared to carboxamide derivatives.

Biological Activity

N-[2-(2-thienyl)ethyl]cyclopropanamine is a unique organic compound with significant potential in biological applications. Characterized by its cyclopropanamine structure linked to a thienyl group, this compound has garnered attention for its interactions with neurotransmitter systems and potential therapeutic effects. This article explores its biological activity, including mechanisms of action, comparative analyses with similar compounds, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃N₁S
  • Molecular Weight : Approximately 175.23 g/mol
  • Structural Features : The presence of the thienyl group enhances its chemical reactivity and biological interactions compared to other cyclopropanamines.

This compound is believed to interact with various neurotransmitter receptors, potentially modulating their activity. Its mechanism of action involves:

  • Receptor Binding : The compound may act as a ligand for specific receptors involved in mood and cognitive functions.
  • Influence on Signaling Pathways : Preliminary studies suggest that it can influence signaling pathways associated with neurotransmitter systems, particularly those related to serotonin and dopamine regulation.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to related compounds:

Compound NameStructureUnique Features
This compoundStructureThienyl group enhances interaction potential
N-[1-(3-fluorophenyl)ethyl]cyclopropanamineStructureContains a fluorophenyl group; explored for receptor binding
N-[2-(2-chlorophenoxy)ethyl]cyclopropanamineStructureChlorophenoxy moiety offers different reactivity patterns

The thienyl group in this compound provides distinct electronic properties that may enhance its biological activity compared to other derivatives lacking this feature.

Neurotransmitter Interaction Studies

Research indicates that this compound exhibits significant interactions with neurotransmitter systems. For instance:

  • Serotonin Receptor Modulation : In vitro studies have shown that the compound may enhance serotonin receptor activity, suggesting potential applications in treating mood disorders.
  • Dopaminergic Activity : Preliminary findings indicate possible dopaminergic effects, which could be beneficial in addressing conditions like depression and anxiety.

Therapeutic Potential

The compound is currently being evaluated for its therapeutic applications in various fields:

  • Neurological Disorders : Given its interactions with neurotransmitter systems, it is a candidate for further research into treatments for conditions such as depression, anxiety disorders, and possibly neurodegenerative diseases.
  • Pharmacological Studies : Ongoing studies aim to elucidate the full range of biological activities and potential side effects associated with this compound.

Q & A

What are the optimal synthetic routes for N-[2-(2-thienyl)ethyl]cyclopropanamine, and how can reaction yields be maximized?

Basic Research Question
The synthesis typically involves coupling a cyclopropanamine derivative with a 2-thienylethyl group. A two-step approach is common:

Nucleophilic substitution : React 2-(2-thienyl)ethyl bromide with cyclopropanamine in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 12–24 hours .

Reductive amination : Use 2-thiopheneacetaldehyde with cyclopropanamine and a reducing agent (e.g., NaBH₃CN) in methanol under inert atmosphere .
Yield Optimization :

  • Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane, 1:3).
  • Purify via column chromatography (silica gel, gradient elution) to achieve >75% yield.
  • Key characterization: ¹H NMR (δ 2.4–2.8 ppm for cyclopropane protons; δ 6.8–7.2 ppm for thienyl protons) .

How can researchers resolve contradictions in spectral data during structural elucidation?

Advanced Research Question
Contradictions often arise in overlapping NMR signals or ambiguous mass spectrometry fragmentation patterns.
Methodological Approach :

  • 2D NMR (COSY, HSQC) : Assign thienyl protons (δ 6.9–7.1 ppm) and cyclopropane CH₂ groups (δ 1.2–1.5 ppm) unambiguously .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 182.1045 (calculated for C₉H₁₃NS: 182.1049) .
  • IR Spectroscopy : Validate amine N-H stretches (~3350 cm⁻¹) and thiophene C-S bonds (~670 cm⁻¹) .

What computational strategies are effective for predicting the compound’s reactivity in biological systems?

Advanced Research Question
In Silico Workflow :

Docking Studies : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₂A, PDB ID: 6WGT). The thienyl group shows π-π stacking with Phe234 .

MD Simulations : Simulate solvation in explicit water (AMBER force field) to assess stability over 100 ns.

DFT Calculations : Compute frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to predict electrophilic sites .

How should researchers design in vitro assays to evaluate the compound’s metabolic stability?

Basic Research Question
Protocol :

  • Liver Microsome Assay : Incubate 10 µM compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
  • LC-MS/MS Analysis : Quantify parent compound depletion over 60 minutes.
  • Key Metrics : Half-life (t₁/₂) >40 min suggests moderate stability; <20 min indicates rapid metabolism .

What are the challenges in synthesizing enantiomerically pure this compound?

Advanced Research Question
Challenges :

  • Racemization during cyclopropane ring formation.
  • Low diastereomeric excess (<60%) in chiral auxiliaries.
    Solutions :
  • Use chiral catalysts (e.g., Jacobsen’s thiourea) for asymmetric synthesis.
  • Analyze enantiopurity via chiral HPLC (Chiralpak IA column; hexane/isopropanol, 90:10) .

How can researchers validate the compound’s purity for pharmacological studies?

Basic Research Question
Multi-Technique Validation :

HPLC : Purity >98% (C18 column; acetonitrile/water, 70:30; retention time ~8.2 min).

Elemental Analysis : Match calculated (C, 59.31%; H, 7.20%; N, 7.70%) and observed values (±0.3%).

Melting Point : Sharp range (e.g., 112–114°C) indicates homogeneity .

What strategies mitigate toxicity risks in early-stage preclinical studies?

Advanced Research Question
Toxicity Screening :

  • Ames Test : Assess mutagenicity (5 Salmonella strains; ≤1 mg/mL).
  • hERG Binding Assay : IC₅₀ >10 µM to avoid cardiotoxicity.
  • Cytotoxicity : IC₅₀ >50 µM in HEK293 cells (MTT assay) .

How does the thienyl moiety influence the compound’s electronic properties?

Advanced Research Question
Electronic Effects :

  • Electron-Rich Thienyl : Enhances π-backbonding with metal catalysts in synthesis.
  • Hammett Constant (σₚ) : σₚ = +0.06 for thienyl, slightly electron-withdrawing, stabilizing amine protonation (pKa ~9.2) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-thienyl)ethyl]cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-[2-(2-thienyl)ethyl]cyclopropanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.